1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Overview
Description
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic ring system, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Comparison with Similar Compounds
- 1-(PYRIDIN-2-YL)BUTAN-1-ONE
- 1-(PYRIDIN-3-YL)BUTAN-1-ONE
Comparison: Compared to similar compounds, 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE exhibits unique structural features and biological activities. The presence of the pyrazolo[3,4-b]pyridine core and specific substituents contribute to its distinct chemical properties and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-4-7(3)14-10-9(11(16)13-14)6(2)5-8(15)12-10/h5,7H,4H2,1-3H3,(H,12,15)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUWBURUNWVPJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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